molecular formula C10H20N4O3 B13720316 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide

5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide

Cat. No.: B13720316
M. Wt: 244.29 g/mol
InChI Key: OPGQJRBKRKONKL-UHFFFAOYSA-N
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Description

5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide is an organic compound with a complex structure that includes an azido group, a methoxyethoxy group, and a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide typically involves multiple steps. One common method includes the conversion of an appropriate alcohol to an azide using a reagent such as sodium azide. This process can be facilitated by the Appel reaction or Mitsunobu reaction, which are well-known methods for introducing azido groups into organic molecules .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Hydrogen Gas and Catalysts: Used for reduction reactions.

    Copper Catalysts: Often used in cycloaddition reactions.

Major Products Formed

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions.

Scientific Research Applications

5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Utilized in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide involves its ability to undergo chemical transformations that can modify biological molecules. The azido group is particularly reactive and can form covalent bonds with various biomolecules, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted chemical modifications and interactions with biological molecules, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H20N4O3

Molecular Weight

244.29 g/mol

IUPAC Name

5-azido-N-[2-(2-methoxyethoxy)ethyl]pentanamide

InChI

InChI=1S/C10H20N4O3/c1-16-8-9-17-7-6-12-10(15)4-2-3-5-13-14-11/h2-9H2,1H3,(H,12,15)

InChI Key

OPGQJRBKRKONKL-UHFFFAOYSA-N

Canonical SMILES

COCCOCCNC(=O)CCCCN=[N+]=[N-]

Origin of Product

United States

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